Chemical properties of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
Chemical properties of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
An In-Depth Technical Guide to the Chemical Properties and Reactivity of tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate
Introduction
tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate, also known as 1-Boc-5-iodoindoline, is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure combines a bicyclic indoline core, a protecting group on the nitrogen atom (tert-butoxycarbonyl, or Boc), and a strategically placed iodine atom on the aromatic ring. This iodine atom serves as a versatile functional handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the compound's chemical properties, spectroscopic signature, synthesis, and, most critically, its reactivity in key transformations essential for drug discovery and development.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its application in synthesis. The Boc protecting group enhances solubility in common organic solvents and deactivates the indoline nitrogen, preventing unwanted side reactions and allowing for precise chemical manipulation of the aromatic ring.
Properties Summary
| Property | Value | Reference |
| CAS Number | 503614-74-2 | [1] |
| Molecular Formula | C₁₃H₁₆INO₂ | N/A |
| Molecular Weight | 345.18 g/mol | N/A |
| Appearance | Typically an off-white to pale yellow solid | N/A |
| Purity | Commercially available with ≥97% purity | [2] |
| Predicted Boiling Point | 385.2 ± 41.0 °C | [2] |
| Predicted Density | 1.177 ± 0.06 g/cm³ | [2] |
| Predicted Refractive Index | 1.582 | [2] |
Spectroscopic Characterization
While specific spectra are dependent on the acquisition conditions, the expected spectroscopic data provides a reliable fingerprint for compound identification.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would characteristically show a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aliphatic protons of the indoline ring would appear as two triplets around 3.0-3.2 ppm (C3-H₂) and 3.9-4.1 ppm (C2-H₂). The aromatic protons would present as a doublet around 7.5 ppm (H-4), a doublet of doublets around 7.6 ppm (H-6), and a doublet around 7.8 ppm (H-7), with coupling constants typical for ortho and meta relationships on a benzene ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 154 ppm. The aliphatic carbons of the indoline ring would resonate at approximately 28 ppm (C3) and 53 ppm (C2). The iodinated carbon (C5) would appear at a distinctive upfield shift, typically around 83-85 ppm, due to the heavy atom effect of iodine. Other aromatic carbons would be found in the 110-150 ppm range.
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IR (Infrared) Spectroscopy: The spectrum would be dominated by a strong carbonyl (C=O) stretching band from the Boc group, typically appearing around 1690-1710 cm⁻¹. C-H stretching vibrations from the aliphatic and aromatic portions would be observed around 2850-3100 cm⁻¹.
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MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 345 would be clearly visible. A characteristic fragmentation pattern would involve the loss of the tert-butyl group ([M-57]⁺) and the entire Boc group ([M-101]⁺).
Synthesis and Purification
The most common laboratory synthesis of tert-butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate involves the reduction of the corresponding indole derivative, which is often more readily available.
Experimental Protocol: Synthesis via Reduction
This protocol details the reduction of tert-butyl 5-iodo-1H-indole-1-carboxylate to the target indoline. The choice of a selective reducing agent is critical to avoid dehalogenation.
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Dissolution: Dissolve tert-butyl 5-iodo-1H-indole-1-carboxylate (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.
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Reagent Addition: Cool the solution in an ice bath (0 °C). Add a reducing agent like sodium cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of NaBH₃CN is favored under mildly acidic conditions for its selectivity in reducing iminium ions, which are formed in situ from the indole double bond.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Reactivity and Key Transformations: A Synthetic Hub
The true value of this molecule lies in the reactivity of the C-I bond. The iodine atom at the 5-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds. These reactions are cornerstones of modern pharmaceutical synthesis.[3]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[4] For 5-iodoindoline, this allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.[5][6]
Causality in Protocol Design: The choice of catalyst, base, and solvent system is crucial for achieving high yields. A common catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is robust and effective for a wide range of substrates.[5] An aqueous base like potassium carbonate (K₂CO₃) is used to activate the boronic acid in the transmetalation step of the catalytic cycle.[5] A solvent mixture like dimethoxyethane (DME) and water ensures that both the organic and inorganic reagents are sufficiently soluble.[5]
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To a reaction vessel, add tert-butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), K₂CO₃ (2.0-3.0 eq), and Pd(dppf)Cl₂ (0.02-0.05 eq).
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Purge the vessel with an inert gas (e.g., nitrogen or argon).
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Add degassed solvents (e.g., DME/water 4:1).
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Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl iodide with a primary or secondary amine.[7][8] This reaction is exceptionally valuable in drug discovery for synthesizing aniline and arylamine derivatives, which are common pharmacophores.
Causality in Protocol Design: This reaction is highly sensitive to the choice of ligand and base. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the crucial reductive elimination step, which forms the C-N bond.[9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[10] Anhydrous, non-polar solvents like toluene or dioxane are preferred to prevent catalyst deactivation.
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In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (palladium source, 0.01-0.03 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.06 eq), and NaOtBu (1.4-2.0 eq).
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Add tert-butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate (1.0 eq) and the desired amine (1.1-1.3 eq).
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Add anhydrous toluene or dioxane via syringe.
-
Seal the vessel and heat to 90-110 °C, stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Caption: General workflow for the Buchwald-Hartwig C-N cross-coupling reaction.
Applications and Significance
The ability to easily introduce diverse substituents at the 5-position of the indoline core makes tert-butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate a highly sought-after building block. The resulting functionalized indolines are precursors to a vast range of biologically active molecules, including inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are targets for anti-inflammatory drugs.[11] Furthermore, the indoline scaffold is present in numerous compounds targeting neurological disorders.[3] The synthetic accessibility and predictable reactivity of this intermediate streamline the process of library synthesis and structure-activity relationship (SAR) studies in early-stage drug discovery.
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